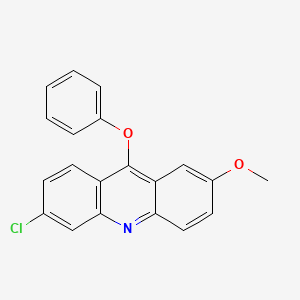

6-Chloro-2-methoxy-9-phenoxyacridine

Description

Significance of the Acridine (B1665455) Scaffold in Medicinal Chemistry and Chemical Biology

The acridine scaffold is a privileged pharmacophore in medicinal chemistry, meaning its molecular framework is frequently found in biologically active compounds. caymanchem.commedchemexpress.com This three-ringed heterocyclic structure is of significant interest due to its ability to intercalate into DNA, inserting itself between the base pairs of the DNA double helix. thermofisher.com This interaction can disrupt DNA replication and transcription, leading to cell death, a mechanism that has been extensively explored in the development of anticancer agents. fishersci.com

Beyond DNA intercalation, acridine derivatives have been investigated for a wide range of pharmacological activities. fishersci.comnih.gov Their planar nature and ability to accept and donate electrons contribute to their diverse biological effects. researchgate.net Researchers have modified the basic acridine structure in numerous ways to enhance potency, selectivity, and reduce side effects for various therapeutic targets. nih.gov These modifications have led to the investigation of acridines as inhibitors of enzymes crucial for disease progression, such as topoisomerases, telomerase, and protein kinases. fishersci.com Furthermore, the fluorescent properties of many acridine derivatives make them valuable tools in biochemical and cell-based assays for monitoring biological processes. caymanchem.com

Overview of 6-Chloro-2-methoxy-9-phenoxyacridine in Contemporary Research

As stated, there is no available scientific literature or research data on the specific compound This compound . Searches for its synthesis, biological activity, or any mention in medicinal chemistry studies have yielded no results.

In contrast, a structurally related compound, 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA) , is a well-documented fluorescent probe used in cell biology. ACMA is known to intercalate into DNA and is sensitive to pH changes, making it useful for studying cellular compartments and membrane transport. thermofisher.comlookchem.com It is important to note that ACMA is a distinct molecule from the requested this compound.

Historical Context and Therapeutic Relevance of Acridine-Based Compounds

The history of acridine-based compounds in medicine dates back to the early 20th century. Paul Ehrlich, a pioneer in chemotherapy, first proposed the use of acridines as antimicrobial agents in 1912. rsc.org This led to the development of compounds like Acriflavine, which was used as a topical antiseptic during World War I. bertin-bioreagent.com

The therapeutic relevance of acridines expanded significantly with the discovery of their antimalarial properties. Quinacrine, an acridine derivative, was widely used to combat malaria during World War II. nih.gov In the mid-20th century, the focus of acridine research shifted towards oncology. The discovery that these compounds could interfere with DNA led to the development of the first synthetic DNA intercalating anticancer drugs. bertin-bioreagent.com Amsacrine is a notable example of an acridine-based anticancer agent that has been used in the treatment of certain types of leukemia. bertin-bioreagent.com

Throughout the years, thousands of acridine derivatives have been synthesized and evaluated for a wide array of therapeutic applications, including antiviral, antiparasitic, and neuroprotective agents. researchgate.net For instance, Tacrine was one of the first drugs approved for the symptomatic treatment of Alzheimer's disease, highlighting the versatility of the acridine scaffold. researchgate.net The rich history and broad therapeutic relevance of acridine-based compounds ensure that they remain an important area of research in the quest for new and improved medicines. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methoxy-9-phenoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c1-23-15-8-10-18-17(12-15)20(24-14-5-3-2-4-6-14)16-9-7-13(21)11-19(16)22-18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWITQOQGJPKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966912 | |

| Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7478-26-4, 5248-29-3 | |

| Record name | NSC402894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 6 Chloro 2 Methoxy 9 Phenoxyacridine Analogues

Established Synthetic Pathways for 6-Chloro-2-methoxy-9-phenoxyacridine

The construction of the specific this compound scaffold relies on foundational reactions that first build the tricyclic acridine (B1665455) system and then introduce the desired substituents at key positions.

Nucleophilic Substitution Approaches for 9-Phenoxyacridine (B3049667) Synthesis

The introduction of the phenoxy group at the C-9 position of the acridine ring is a critical step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common precursor for this transformation is a 9-chloroacridine (B74977) derivative.

Specifically, the synthesis involves the reaction of 6,9-dichloro-2-methoxyacridine (B108733) with phenol (B47542). nih.gov The chlorine atom at the 9-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The reaction is often carried out in a polar solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The use of a base may be employed to deprotonate the phenol, generating the more nucleophilic phenoxide ion, which then displaces the chloride ion at the 9-position. This method provides a direct and efficient route to 9-phenoxyacridine intermediates. In some synthetic strategies, the conversion to a 9-phenoxyacridine serves as an activation step, creating a more reactive intermediate for subsequent reactions, such as amination. nih.gov

Condensation Reactions in the Synthesis of 6-Chloro-2-methoxy-9-substituted Acridine Derivatives

The formation of the core acridine ring system itself is accomplished through various condensation reactions. These methods are fundamental for creating the 6-chloro-2-methoxy substituted backbone prior to the introduction of the 9-phenoxy group.

One of the classical methods is the Bernthsen acridine synthesis , which involves the condensation of a diarylamine with a carboxylic acid at high temperatures (200-270 °C) using a Lewis acid catalyst like zinc chloride. pharmaguideline.comwikipedia.org To obtain the desired substitution pattern, a suitably substituted diphenylamine, such as 4-chloro-N-(4-methoxyphenyl)aniline, would be reacted with an appropriate carboxylic acid. While historically significant, this method often requires harsh conditions and can result in low yields. wikipedia.orgyoutube.com

A more versatile approach involves a two-step process starting with an Ullmann condensation . wikipedia.org This reaction is used to synthesize the diarylamine precursor. For instance, condensing 4-chloroaniline (B138754) with 1-bromo-4-methoxybenzene or condensing p-anisidine (B42471) with 1-bromo-4-chlorobenzene, catalyzed by copper, would yield the necessary N-(4-chlorophenyl)-4-methoxyaniline. wikipedia.orgmdpi.com Following the synthesis of the diarylamine, an intramolecular cyclization is required. This is often achieved by heating the diarylamine with a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect an electrophilic cyclization onto one of the aromatic rings, followed by aromatization to form the acridine core. The cyclization with POCl₃ typically yields the 9-chloroacridine derivative directly. nih.gov

Modern variations often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , to form the diarylamine intermediate under milder conditions and with greater functional group tolerance than the traditional Ullmann reaction. nih.gov

Targeted Derivatization Strategies for Enhanced Bioactivity Profiles

Starting from the this compound or its 9-chloro precursor, various derivatization strategies are employed to synthesize analogues with modified structures, aiming for improved biological properties.

Synthesis of 9-Aminoacridine (B1665356) and N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) Acridin-9-amine Analogues

The conversion of the 9-phenoxy or 9-chloro group to an amino group is a common strategy, as 9-aminoacridines are a well-known class of biologically active compounds. nih.gov The synthesis of 9-aminoacridines can be achieved by reacting the 9-chloroacridine or the more reactive 9-phenoxyacridine intermediate with an appropriate amine. nih.gov For example, reacting 6,9-dichloro-2-methoxyacridine with an amine under suitable conditions will lead to the selective substitution at the C-9 position to yield the corresponding 9-amino-6-chloro-2-methoxyacridine (B163386) derivative. nih.gov

Further derivatization involves creating more complex hybrid molecules. The synthesis of N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine analogues represents such an approach. This is typically a multi-step process:

Synthesis of the thiadiazole moiety : A substituted benzoic acid is converted to its corresponding thiosemicarbazide, which is then cyclized, often using an acid catalyst, to form a 5-substituted-phenyl-1,3,4-thiadiazol-2-amine. nih.gov

Coupling to the acridine core : The resulting aminothiadiazole is then coupled with 6,9-dichloro-2-methoxyacridine. This reaction proceeds via nucleophilic aromatic substitution, where the amino group of the thiadiazole displaces the chlorine atom at the 9-position of the acridine ring to form the final hybrid compound. nih.gov

Design and Synthesis of Bis-acridine Derivatives

Bis-acridines, which contain two acridine units connected by a linker, have been designed to interact with DNA through bis-intercalation, potentially enhancing their biological efficacy. mdpi.comnih.gov The synthesis of these molecules involves linking two acridine monomers.

A common strategy involves preparing a suitable acridine monomer with a reactive handle, such as 4-(bromomethyl)acridine, and then performing an N-alkylation reaction with a diamine linker. mdpi.com The nature of the linker can be varied in terms of length, rigidity, and functionality to optimize the spacing and orientation of the two acridine rings for DNA binding. nih.gov For example, symmetrical amide-linked chains of varying lengths have been used to connect two acridine chromophores. nih.gov Another approach involves the direct reaction of a diamine, such as spermidine, with two equivalents of a reactive acridine, like 9-methoxyacridine, to yield the bis-acridine product. nih.gov

Development of Acridine-Thiazolidine Hybrid Compounds

The hybridization of acridine with a thiazolidine (B150603) ring, particularly the thiazolidine-2,4-dione (TZD) moiety, is a strategy to create novel compounds with potentially synergistic or unique biological activities. nih.govresearchgate.net

The synthesis of these hybrids often involves a convergent strategy. For example, the potassium salt of thiazolidine-2,4-dione can be reacted with a bromomethyl-substituted acridine, such as 9-(bromomethyl)acridine, via an N-alkylation reaction. nih.govresearchgate.net Another approach involves a Knoevenagel condensation between an aldehyde-functionalized acridine (e.g., acridine-9-carbaldehyde) and a thiazolidinedione derivative. This creates a 5-acridin-9-ylmethylene-thiazolidine-2,4-dione structure. researchgate.net These synthetic routes allow for the integration of the acridine core with the thiazolidine scaffold through various linking strategies to explore the resulting structure-activity relationships. nih.govnih.gov

Synthesis of Acridine Hydroxamic Acid Analogues for Dual Inhibition

The synthesis of acridine hydroxamic acid analogues is a significant area of research, particularly for the development of dual inhibitors, for instance, targeting both topoisomerase (Topo) and histone deacetylase (HDAC). While direct synthesis from this compound is not extensively documented, a general and plausible synthetic strategy can be proposed based on established acridine chemistry. This approach hinges on the nucleophilic displacement of the 9-phenoxy group.

The initial step would involve the reaction of this compound with an appropriate amino-containing nucleophile. This nucleophile would typically be an amino acid ester or a derivative with a protected amine, which, after displacement of the phenoxy group, can be deprotected and subsequently converted into a hydroxamic acid.

A generalized synthetic scheme would be as follows:

Nucleophilic Displacement: this compound is reacted with an ω-amino acid ester (e.g., ethyl 6-aminohexanoate) in a suitable solvent, such as phenol or a high-boiling point alcohol, often with acid catalysis. This reaction substitutes the 9-phenoxy group with the amino acid ester moiety.

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide).

Hydroxamic Acid Formation: The carboxylic acid is then converted to the final hydroxamic acid. This is typically achieved by first activating the carboxylic acid (e.g., with a carbodiimide (B86325) reagent like EDC and an additive like HOBt) and then reacting it with hydroxylamine.

This multi-step synthesis allows for the introduction of a flexible linker between the acridine core and the hydroxamic acid functional group, a common strategy in the design of dual inhibitors.

Table 1: Representative Structures of Hypothetical Acridine Hydroxamic Acid Analogues

| Compound ID | Linker Length (n) | Structure |

| AHA-1 | 1 | 6-chloro-N-hydroxy-2-methoxy-9-(carboxymethylamino)acridine |

| AHA-2 | 3 | 6-chloro-N-hydroxy-2-methoxy-9-(3-carboxypropylamino)acridine |

| AHA-3 | 5 | 6-chloro-N-hydroxy-2-methoxy-9-(5-carboxypentylamino)acridine |

Functionalization with Triazine and Other Heterocyclic Moieties (e.g., Vinyldiaminotriazine–Acridine Conjugates)

The functionalization of the acridine scaffold with heterocyclic moieties like triazine can lead to novel compounds with unique properties. The synthesis of vinyldiaminotriazine-acridine conjugates, for example, can be envisioned through a multi-step process starting from this compound.

A plausible synthetic route would again involve the initial displacement of the 9-phenoxy group to introduce a reactive handle. This handle can then be used to attach the triazine moiety.

A potential synthetic pathway is outlined below:

Introduction of a Linker: this compound can be reacted with a diamine, such as ethylenediamine, to displace the phenoxy group and introduce a primary amine functionality at the end of a short linker.

Coupling with a Triazine Moiety: The resulting 9-aminoalkyl-substituted acridine can then be coupled with a reactive triazine derivative. For instance, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can be sequentially substituted. The first chlorine can be displaced by the amine of the acridine derivative.

Introduction of Other Heterocycles: The remaining chlorine atoms on the triazine ring can be further substituted with other amines or heterocyclic groups to build more complex conjugates. For the synthesis of a vinyldiaminotriazine conjugate, a vinyl-containing diamine could be used in the final substitution step.

This modular approach allows for the synthesis of a wide variety of acridine-triazine conjugates with different linkers and substitution patterns on the triazine ring.

Table 2: Examples of Hypothetical Functionalized Acridine-Triazine Conjugates

| Compound ID | Linker | Heterocyclic Substituent on Triazine |

| ATZ-1 | Ethylene | Diamino |

| ATZ-2 | Propylene | Morpholino |

| ATZ-3 | Ethylene | Vinyldiamino |

Innovations in Green Chemistry Approaches for this compound Synthesis

The traditional synthesis of the acridine core often involves harsh conditions, such as high temperatures and the use of strong acids, which are not environmentally friendly. Recent innovations in green chemistry offer more sustainable alternatives for the synthesis of acridines, which could be adapted for the production of this compound. These methods focus on reducing reaction times, energy consumption, and the use of hazardous solvents.

Two prominent green chemistry approaches are microwave-assisted synthesis and solvent-free reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions. clockss.orgrsc.org The synthesis of the acridine core, which traditionally requires several hours of heating, can be completed in minutes under microwave irradiation. clockss.org For example, the Bernthsen reaction, which involves the condensation of a diarylamine with a carboxylic acid using zinc chloride, can be efficiently carried out using microwaves. clockss.org This rapid heating reduces energy consumption and can lead to higher yields and cleaner reactions. rsc.org

Solvent-Free Synthesis: Solvent-free or solid-state reactions are another cornerstone of green chemistry. These reactions are typically carried out by mixing the reactants in the absence of a solvent and heating the mixture. researchgate.net This approach eliminates the need for potentially toxic and flammable organic solvents, reduces waste, and simplifies product purification. The synthesis of acridinediones from aromatic aldehydes and dimedone has been successfully achieved under solvent-free conditions, highlighting the potential of this method for the synthesis of other acridine derivatives. researchgate.net

The application of these green methodologies to the synthesis of this compound would involve adapting the reaction conditions for the specific starting materials required for this substituted acridine.

Table 3: Overview of Green Chemistry Approaches for Acridine Synthesis

| Green Chemistry Approach | Key Advantages | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | - Reduced reaction times (minutes vs. hours) clockss.org- Lower energy consumption- Often higher yields and cleaner reactions rsc.org | Could be applied to the cyclization step in the formation of the acridine core from appropriate precursors. |

| Solvent-Free Reaction | - Elimination of hazardous solvents- Reduced waste- Simplified product purification researchgate.net | The condensation and cyclization steps could potentially be performed under solvent-free or melt conditions. |

Molecular Mechanisms of Action of 6 Chloro 2 Methoxy 9 Phenoxyacridine Analogues

DNA-Binding and Intercalation Mechanisms

The planar aromatic structure of the acridine (B1665455) core is a critical feature that facilitates its interaction with nucleic acids. Analogues of 6-chloro-2-methoxy-9-phenoxyacridine are known to bind to DNA through various modes, with intercalation being a prominent mechanism. This interaction can disrupt the normal function of DNA, leading to downstream cellular consequences.

Interaction with Double-Stranded DNA Structures

Acridine derivatives, including the closely related compound 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), have been shown to intercalate into double-stranded DNA. nih.govnih.gov This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. This intercalation deforms the DNA structure by kinking and unwinding the helix, which can interfere with DNA replication and transcription. nih.gov

Studies on ACMA have revealed that its interaction with DNA is more complex than simple intercalation, with evidence for the formation of at least three distinct complexes (PDI, PDII, and PDIII). researchgate.net While the primary complex (PDI) fits the classical intercalation model, the other two (PDII and PDIII) are also intercalated but feature additional externally bound dye molecules. researchgate.net The binding constants for these complexes have been determined, highlighting the avidity of this interaction. researchgate.net

Selective Targeting of Trinucleotide Repeats (e.g., CUG)

A significant area of research has been the rational design of ligands based on the this compound scaffold to selectively target specific DNA and RNA structures, such as trinucleotide repeats. Expansions of CUG repeats are the causative agent of myotonic dystrophy type 1 (DM1). A rationally designed ligand derived from this compound has been synthesized and shown to selectively bind to CUG repeats in RNA and the corresponding CTG repeats in DNA with high affinity.

Selective Alkylation of Mismatched DNA

Building on the principle of selective targeting, acridine analogues have been developed to not only bind but also to covalently modify specific DNA structures. A notable example is a vinyldiaminotriazine-acridine conjugate designed for the selective alkylation of T-T mismatched DNA. nih.govnih.govresearchgate.net This conjugate selectively alkylates the N3 position of thymidine (B127349) within the T-T mismatch. nih.govnih.govresearchgate.net This targeted alkylation can induce structural changes in the DNA, such as the flipping of the complementary base, and can effectively halt DNA replication and transcription. nih.govnih.gov This approach demonstrates the potential for developing highly specific therapeutic agents that can target aberrant DNA structures, such as those found in diseases caused by repeat expansions. nih.govnih.gov

Topoisomerase Inhibition (Type I and Type II)

Topoisomerases are crucial enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication, transcription, and recombination. The inhibition of these enzymes is a well-established strategy in cancer chemotherapy. Acridine derivatives have been extensively studied as topoisomerase inhibitors.

While some acridine derivatives act as topoisomerase poisons by stabilizing the covalent enzyme-DNA intermediate, leading to DNA strand breaks, others function as catalytic inhibitors. Certain 9-aminoacridine (B1665356) derivatives have been identified as catalytic inhibitors of topoisomerase II, meaning they interfere with the enzyme's activity without causing the accumulation of DNA strand breaks. nih.gov This is a significant distinction, as topoisomerase poisons are often associated with the risk of secondary malignancies. Some bis(2,6-dioxopiperazine) derivatives, which are also topoisomerase II inhibitors, have been shown to not inhibit topoisomerase I at high concentrations. nih.gov

Furthermore, studies on 9-acridinyl amino acid derivatives have demonstrated their inhibitory potential against topoisomerase IIα, with IC50 values comparable to the established anticancer drug amsacrine. nih.gov For instance, certain derivatives exhibited IC50 values in the range of 13–16 μM for topoisomerase IIα inhibition. nih.gov

Histone Deacetylase (HDAC) Inhibition Pathways

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs has emerged as a promising therapeutic strategy in oncology and other diseases.

Recent research has focused on developing acridine-based compounds as HDAC inhibitors. These efforts have led to the synthesis of acridine derivatives that exhibit inhibitory activity against various HDAC isoforms. This demonstrates the versatility of the acridine scaffold in designing multi-target agents.

Influence on Cellular Processes (e.g., Induction of DNA Damage, Cell Cycle Perturbation)

The molecular interactions of this compound analogues with DNA and key cellular enzymes culminate in profound effects on cellular processes, including the induction of DNA damage and perturbation of the cell cycle.

The intercalation of acridine derivatives into DNA is a form of DNA damage in itself and can trigger the DNA damage response (DDR). However, some 9-aminoacridine analogues have been shown to disrupt the DDR. For example, 9-aminoacridine has been identified as an inhibitor of camptothecin-induced Mediator of DNA damage Checkpoint 1 (MDC1) foci formation, which is an early event in the DDR. This disruption of the DDR can suppress G2/M cell-cycle arrest.

The cytotoxic effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis. Various 9-aminoacridine derivatives have been shown to cause cell cycle arrest at different phases. For instance, some bis(9-aminoacridine-4-carboxamides) have been reported to cause cell cycle arrest. Similarly, certain 9-acridinyl amino acid derivatives induce a G2/M block, while others trigger apoptosis independently of cell cycle regulation. nih.gov

The cytotoxic potential of these compounds has been quantified in various cancer cell lines, as illustrated in the table below.

Table 1: Cytotoxic Activity of 9-Aminoacridine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / CTC50 (µg/mL) |

|---|---|---|---|

| Compound 7 | A-549 | Lung Cancer | 36.25 arabjchem.orgresearchgate.net |

| Compound 7 | HeLa | Cervical Cancer | 31.25 arabjchem.orgresearchgate.net |

| Compound 9 | A-549 | Lung Cancer | 18.75 arabjchem.orgresearchgate.net |

| Compound 9 | HeLa | Cervical Cancer | 13.75 arabjchem.orgresearchgate.net |

| Compound 9 | DLA | Dalton's Lymphoma Ascites | 337.5 arabjchem.orgresearchgate.net |

Table 2: IC50 Values of 9-Acridinyl Amino Acid Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Compound 8 | A549 | Lung Cancer | ~6 nih.gov |

These findings underscore the potent and diverse mechanisms through which this compound analogues exert their biological effects, making them a subject of continued interest in the development of new therapeutic agents.

Investigation of Proton Gradient and Energy Transduction Modulation (e.g., pH Sensing in Cellular Compartments)

The modulation of proton gradients and energy transduction by acridine derivatives, particularly analogues of this compound, represents a significant area of investigation into their molecular mechanisms of action. A key analogue in this research is 9-amino-6-chloro-2-methoxyacridine (ACMA), a fluorescent probe that has been instrumental in studying energy transduction across cellular membranes. nih.govcaymanchem.com The fluorescence of ACMA is highly sensitive to the pH of its environment, a characteristic that allows it to function as a sensor for proton gradients in various cellular and subcellular compartments. caymanchem.com

The fundamental principle behind the use of ACMA and related compounds as pH probes lies in the quenching of their fluorescence in response to the formation of a pH gradient across a membrane. caymanchem.com When a membrane becomes energized, for instance, through processes like light-driven electron transfer in photosynthetic organisms or respiration, protons are pumped across the membrane, creating a proton-motive force. nih.gov This results in a lower pH within the compartment. ACMA, being a weak base, can permeate the membrane and accumulate in the acidic compartment. This accumulation leads to a concentration-dependent quenching of its fluorescence signal, which can be measured externally.

Research utilizing ACMA in the cyanobacterium Plectonema boryanum has demonstrated its utility in monitoring energy transduction. nih.gov In these studies, both light-induced photosynthetic electron transfer and dark endogenous respiration were shown to cause an energization of the thylakoid membranes, leading to a quenching of ACMA fluorescence. nih.gov This response was sensitive to inhibitors of electron flow and energy transfer, confirming that the fluorescence quenching was indeed a direct consequence of the establishment of a proton gradient. nih.gov

Interestingly, in intact cyanobacterial cells, a more complex, dualistic fluorescence response was observed, comprising both a rapid quenching and a slower enhancement of ACMA fluorescence. nih.gov This phenomenon is believed to be due to the opposing orientations of the thylakoid and cell membranes. The quenching effect is associated with proton uptake into the thylakoids, while the fluorescence enhancement is thought to result from processes at the cell membrane. nih.gov

The utility of acridine-based compounds as pH sensors is not limited to prokaryotic systems. The pH-dependent fluorescence of ACMA has been utilized in studies on animal and plant cells as well. caymanchem.com The ability of these molecules to intercalate into DNA and their sensitivity to the surrounding ionic environment further broadens their application in cellular biology. caymanchem.comresearchgate.net

Below is a table summarizing the key properties of 9-amino-6-chloro-2-methoxyacridine (ACMA) as a fluorescent probe for pH and energy transduction studies.

| Property | Description | Reference |

| Compound Name | 9-amino-6-chloro-2-methoxyacridine (ACMA) | caymanchem.com |

| Mechanism | Cell-permeable fluorescent probe; fluorescence is pH-dependent and quenched by the establishment of a pH gradient. | caymanchem.com |

| Application | Used to study energy transduction in thylakoid and cell membranes. | nih.gov |

| Fluorescence Quenching | Occurs upon energization of membranes via processes like respiration or photosynthesis, leading to proton accumulation. | nih.gov |

| Excitation/Emission Maxima | Approximately 411 nm / 475 nm. | caymanchem.com |

Structure Activity Relationships Sar and Computational Chemistry Studies

Elucidating Structure-Activity Relationships for 6-Chloro-2-methoxy-9-phenoxyacridine and its Derivatives

The biological activity of this compound is a composite of the contributions from its core acridine (B1665455) structure and the substituents at various positions. SAR studies aim to deconstruct these contributions to guide the design of more effective and selective therapeutic agents.

The substituents on the acridine ring and at the 9-position play a pivotal role in modulating the biological properties of this compound.

Chloro Moiety: The presence of a chlorine atom at the C6 position is known to influence the electronic properties and lipophilicity of the acridine scaffold. In a study on 2-arylvinylquinolines, a related heterocyclic system, it was found that a chlorine atom at the C6 position was superior to a fluorine atom or a methoxy (B1213986) substituent for antiplasmodial potency. nih.gov This suggests that the electron-withdrawing nature and the size of the chloro group can be crucial for certain biological activities.

Methoxy Moiety: The methoxy group at the C2 position is an electron-donating group, which can impact the electron density of the acridine ring system. Research on 9-anilinoacridine (B1211779) derivatives has shown that the presence of a methoxy group can enhance anticancer activity by donating electrons to the aniline (B41778) ring. nih.gov In some instances, a 2-methoxy substituent was found to be approximately three times more potent than a 2-methyl or 2-chloro group in terms of anticancer activity. nih.gov The introduction of a methoxy group has also been noted for its importance in the inhibitory behavior of certain compounds against Leishmania. zenodo.org

Aniline and Alkylamino Moieties (as comparators): While the primary focus is on the phenoxy group, comparing it with other common substituents at the 9-position, such as aniline and various alkylamino groups, provides a broader SAR context. The 9-anilinoacridines are a well-studied class of anticancer agents. nih.gov The substitution pattern on the anilino ring significantly affects activity. For instance, the presence of electron-releasing substituents on the anilino ring is generally favorable for antitumor activity. nih.gov In the case of 9-acridinyl derivatives of aliphatic di-, tri-, and tetraamines, the strongest cytostatic activity was observed for derivatives of tri- and tetraamines. mdpi.com

The following table summarizes the general impact of key substituents on the biological activity of acridine derivatives, providing a framework for understanding the properties of this compound.

| Substituent | General Impact on Biological Activity |

| 6-Chloro | Can enhance potency in certain contexts (e.g., antiplasmodial activity). nih.gov |

| 2-Methoxy | Often enhances anticancer activity through its electron-donating properties. nih.govnih.gov |

| 9-Phenoxy | The substitution pattern on the phenoxy ring is critical for activity. researchgate.net |

| 9-Anilino | A well-established pharmacophore for anticancer activity; sensitive to anilino ring substitution. nih.gov |

| 9-Alkylamino | The nature and length of the alkylamino chain can significantly influence cytostatic effects. mdpi.com |

The specific placement of substituents on the acridine ring is as crucial as their chemical nature. Shifting a substituent from one position to another can dramatically alter the pharmacological profile of the molecule.

For example, in a series of 2-arylvinylquinolines, moving a nitro group on the aryl ring from the para-position to the ortho- or meta-position led to decreased antiplasmodial activity. nih.gov Similarly, for 9-anilinoacridines, the position of substituents on the anilino ring dictates the electronic and steric properties, which in turn affect their interaction with biological targets. nih.gov The differential effects of substituents at various positions underscore the importance of a precise three-dimensional arrangement for optimal biological function. In aza-acridine derivatives, the position of nitrogen and the pattern of substitution have been shown to influence the stability and pharmacological profile of the compounds. mdpi.com

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For acridine derivatives, docking studies are often employed to understand their interactions with biological macromolecules like DNA and proteins such as topoisomerases.

The following table illustrates the types of interactions that are typically analyzed in molecular docking studies of acridine derivatives.

| Interaction Type | Description |

| Hydrogen Bonding | Formation of hydrogen bonds between the ligand and amino acid residues of the protein target. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. |

| π-π Stacking | Stacking interactions between the aromatic rings of the acridine core and aromatic amino acid residues or DNA base pairs. |

| Electrostatic Interactions | Interactions between charged groups on the ligand and the protein or DNA. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use statistical methods to identify physicochemical properties (descriptors) that are correlated with activity.

QSAR studies on 9-anilinoacridines have been conducted to understand their antitumor activity. nih.gov These analyses have highlighted the importance of electronic parameters (like the Hammett parameter sigma+) and steric factors, while showing a lack of correlation with hydrophobic interactions for DNA binding and cellular activity. nih.gov For a series of oxazine (B8389632) substituted 9-anilinoacridines, a 3D-QSAR study was performed to correlate their structural features with antitumor activity. nih.govnih.gov Such models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent compounds. The development of a robust QSAR model involves the calculation of various molecular descriptors and the application of statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. This technique can reveal conformational changes in both the ligand and the target upon binding, as well as the stability of the complex.

MD simulations of acridine derivatives interacting with DNA have been used to study their intercalation modes. For example, simulations can show how the planar acridine ring inserts itself between DNA base pairs and how the side chains are positioned in the DNA grooves. These simulations can also shed light on the stability of the DNA-ligand complex and the energetic contributions of different types of interactions. nih.gov MD studies on other acridine derivatives have highlighted the stability of the ligand-protein complexes, providing insights into their inhibitory mechanisms. nih.govsemanticscholar.org While a specific MD simulation for this compound is not available, the methodology applied to other acridines demonstrates its power in elucidating the dynamic aspects of ligand-target interactions. These simulations can reveal conformational changes in DNA upon ligand binding, which can be correlated with experimental techniques like circular dichroism. nih.gov

Advanced Characterization and Analytical Methodologies in Research on 6 Chloro 2 Methoxy 9 Phenoxyacridine

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Characterization

No published studies containing ¹H or ¹³C NMR data for 6-Chloro-2-methoxy-9-phenoxyacridine were identified. This information is crucial for the definitive structural confirmation of the molecule, including the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Detailed mass spectrometry analysis, including high-resolution mass spectrometry for exact mass confirmation and fragmentation patterns for structural elucidation of this compound, is not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption data for this compound, which would confirm the presence of its key functional groups (such as the C-O-C ether linkages, C-Cl bond, and the acridine (B1665455) aromatic system), could not be located in the available literature.

Biophysical Techniques for Ligand-Biomolecule Interaction Studies

Thermal Denaturation (Melting Temperature) Studies with Nucleic Acids

There are no published research articles detailing the investigation of this compound's interaction with nucleic acids through thermal denaturation studies. Such studies would provide insight into the compound's potential to bind to and stabilize DNA or RNA structures, indicated by a change in the melting temperature (ΔTₘ).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

No data from isothermal titration calorimetry experiments involving this compound and any biomolecule could be found. ITC is essential for a comprehensive understanding of the thermodynamics of binding interactions, providing direct measurement of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Circular Dichroism (CD) Spectroscopy for Conformational Changes and Binding Modes

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of chiral molecules and their conformational changes upon interaction with ligands. In the context of this compound, which is achiral, CD spectroscopy becomes invaluable when studying its binding to inherently chiral macromolecules like DNA.

When an acridine derivative intercalates between the base pairs of DNA, it adopts a chiral arrangement dictated by the DNA helix. This induced chirality results in a measurable CD signal in the absorption region of the acridine chromophore (typically 300-500 nm). The characteristics of this induced CD (ICD) signal provide rich information about the binding mode.

Research Applications and Findings:

Evidence of Intercalation: A significant ICD signal upon the addition of a compound like this compound to a DNA solution is strong evidence of intercalation. The planar acridine ring stacking between the DNA base pairs creates the necessary chiral environment.

Conformational Changes in DNA: The binding of the compound can also alter the intrinsic CD spectrum of DNA (typically observed between 220-300 nm). Changes in the positive band around 275 nm and the negative band around 245 nm can indicate conformational shifts in the DNA helix, such as unwinding or bending, upon intercalation.

Distinguishing Binding Modes: In detailed studies on the analog ACMA, its interaction with DNA was shown to induce such characteristic CD signals, confirming an intercalative binding mode. researchgate.netrsc.org This technique allows researchers to differentiate between classical intercalation, groove binding, or external binding, as each mode produces a distinct spectral signature. For instance, research on ACMA demonstrated that it can form multiple complex types with DNA, including classical intercalation and additional external binding, which can be dissected using a combination of spectroscopic methods including CD. researchgate.net

Fluorescence Spectroscopy for Binding Affinity and Cellular Probing (e.g., pH Changes)

Fluorescence spectroscopy is a highly sensitive method ideal for studying the binding of fluorescent molecules like acridine derivatives to biological targets. The intrinsic fluorescence of the acridine core is highly sensitive to its local environment, making it an excellent probe.

Binding Affinity Determination:

When a fluorescent molecule like this compound binds to a macromolecule such as DNA or a protein, its fluorescence properties (intensity, emission wavelength, polarization, and lifetime) often change. Titrating a solution of the compound with increasing concentrations of the target macromolecule and monitoring the change in fluorescence allows for the calculation of key binding parameters.

Fluorescence Quenching/Enhancement: The fluorescence of acridines is often quenched upon intercalation into DNA due to interactions, such as electron transfer with guanine (B1146940) bases. researchgate.net This quenching can be systematically measured.

Binding Constant (K) and Site Size (n): By analyzing the fluorescence titration data, often using a Scatchard plot or other appropriate binding models, researchers can determine the binding constant (K), which quantifies the affinity of the compound for its target, and the binding site size (n), which represents the number of DNA base pairs one molecule of the compound occupies.

For the related compound ACMA, fluorescence titration with DNA showed a sharp decrease in emission intensity, which was used to calculate binding constants for its different complexes with DNA. researchgate.net

| Parameter | Value (for ACMA-DNA Complex) | Method |

| Binding Constant (KPD(I)) | (6.5 ± 1.1) × 10⁴ M⁻¹ | Fluorescence Spectroscopy |

| Binding Constant (KPD(II)) | (5.5 ± 1.5) × 10⁴ M⁻¹ | Fluorescence Spectroscopy |

| Binding Constant (KPD(III)) | (5.7 ± 0.03) × 10⁴ M⁻¹ | Fluorescence Spectroscopy |

| Excitation Wavelength (λex) | 419 nm | Fluorescence Spectroscopy |

| Emission Wavelength (λem) | 477 nm | Fluorescence Spectroscopy |

Table 1: Binding parameters for the interaction of ACMA with Calf Thymus DNA, determined via fluorescence spectroscopy. The data illustrates the formation of three distinct complexes (PD(I), PD(II), PD(III)). researchgate.net

Cellular Probing (pH Changes):

The fluorescence of many acridine derivatives is pH-dependent. This property allows them to be used as probes to measure pH gradients across cellular membranes. adipogen.com For instance, ACMA is a well-known pH-sensitive probe. adipogen.commedchemexpress.com Its fluorescence is quenched when a proton gradient is established across a membrane, a phenomenon utilized to study the activity of proton pumps like ATPases in various biological systems, from bacteria to plant vacuoles. adipogen.comnih.gov A similar pH-dependent fluorescence could be anticipated for this compound, making it a potential tool for related cellular bioenergetics studies.

Chromatographic Methods for Purification and Analytical Separation

Chromatography is indispensable in the research of any synthetic compound, including this compound. It is used for both the purification of the compound after synthesis and for the analytical assessment of its purity.

Purification: Following its chemical synthesis, the crude product of this compound would be purified using techniques like column chromatography. This method separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase (a solvent or mixture of solvents).

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. A small amount of the substance is injected into the HPLC system, and its elution profile is recorded. A pure compound should ideally show a single, sharp peak. The purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. For commercial analogs like ACMA, a purity of ≥95% determined by HPLC is a common quality standard. adipogen.com

Advanced Cellular and Molecular Assays for Functional Evaluation

To understand the biological potential of this compound, a series of cellular and molecular assays are employed to evaluate its effects on cell health and specific molecular targets.

Cell Viability and Proliferation Assays (e.g., MTT, SRB assays)

These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer or normal cell lines.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be dissolved and quantified by measuring its absorbance. A decrease in formazan production is proportional to the loss of cell viability.

SRB Assay: The Sulforhodamine B (SRB) assay is another colorimetric method that relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which correlates with cell number.

In studies on ACMA, MTT assays were performed on V79 Chinese hamster cells to evaluate its cytotoxicity, revealing that the compound does inhibit cell viability. researchgate.net From such experiments, a key parameter, the IC₅₀ value (the concentration of a drug that inhibits cell viability by 50%), is determined.

| Cell Line | IC₅₀ Value (for ACMA) | Assay Type |

| V79 Chinese Hamster Cells | Data indicates cytotoxicity | MTT Assay |

Table 2: Example of cytotoxicity data obtained from an MTT assay, as performed on the related compound ACMA. researchgate.net

Enzyme Activity and Inhibition Assays

Many acridine derivatives are known to be potent enzyme inhibitors. To investigate this for this compound, assays targeting specific enzymes would be conducted.

Topoisomerase Inhibition: Acridines are classical inhibitors of DNA topoisomerases. An in vitro assay would typically involve incubating supercoiled plasmid DNA with topoisomerase I in the presence and absence of the test compound. The enzyme relaxes the supercoiled DNA, and this change in topology can be visualized by agarose (B213101) gel electrophoresis. An effective inhibitor like this compound would prevent this relaxation, leaving the DNA in its supercoiled form.

Kinase or Other Enzyme Inhibition: The inhibitory activity against other enzymes, such as protein kinases or acetylcholinesterase, can be measured using various assay formats. These often involve a specific substrate that, when acted upon by the enzyme, produces a detectable signal (colorimetric, fluorescent, or luminescent). The reduction in signal in the presence of the compound indicates inhibition. For example, the analog ACMA is a known inhibitor of acetylcholinesterase, with a reported inhibition constant (Kᵢ) of 49 nM. caymanchem.com

Gel-Based Assays for Nucleic Acid Modification and Enzyme Activity

Gel electrophoresis is a foundational technique for visualizing nucleic acids and assessing how they are affected by compounds or enzymes.

DNA Intercalation and Unwinding: As mentioned, the effect of topoisomerase inhibitors can be seen on an agarose gel. The ability of an intercalating agent to unwind closed circular DNA can also be directly visualized. As the concentration of an intercalator like this compound increases, it will first remove the negative supercoils from the DNA (causing it to migrate slower on a gel) and then introduce positive supercoils (causing it to migrate faster again). This provides direct physical evidence of intercalation.

Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA damage at the level of individual cells. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Cells with damaged DNA (e.g., strand breaks caused by the compound) will form a "comet" shape with a tail of fragmented DNA, the length and intensity of which is proportional to the amount of damage. Studies on ACMA have utilized the Comet assay to demonstrate that its binding to DNA induces genotoxic effects. researchgate.net

Future Directions and Therapeutic Perspectives for 6 Chloro 2 Methoxy 9 Phenoxyacridine Based Compounds

Rational Drug Design and Optimization Strategies

Rational drug design is pivotal for transforming the 6-Chloro-2-methoxy-9-phenoxyacridine scaffold into targeted therapeutic agents. The core strategy involves using this compound as a precursor for synthesizing more complex molecules where the acridine (B1665455) unit functions as a DNA or RNA interacting domain. nih.govoup.com The phenoxy group at the 9-position is an excellent leaving group, facilitating its substitution and the creation of new derivatives. torvergata.it

A prominent optimization strategy involves creating hybrid molecules or conjugates. Researchers have successfully synthesized novel compounds by reacting this compound with various amine-containing molecules. nih.govoup.com This approach allows for the linkage of the acridine core to other pharmacophores designed to achieve specific biological effects. For example, conjugates have been created to selectively target and bind to pathogenic nucleic acid repeat sequences, which are responsible for certain neuromuscular diseases. nih.govoup.com

Structure-activity relationship (SAR) studies guide these modifications. For instance, in developing ligands to target trinucleotide repeats, the acridine moiety was identified as being critically important for providing binding affinity. oup.com By systematically altering the linker and the attached functional group, the selectivity and binding strength of the new molecule can be fine-tuned. The ultimate goal of these optimization strategies is to enhance therapeutic efficacy and improve pharmacological properties like bioavailability and target specificity. researchgate.net

Exploration of Combination Therapies with Existing Agents

While the primary focus has been on developing novel single-agent therapeutics from the this compound scaffold, the potential for combination therapies remains an important area for future exploration. The fundamental mechanism of many acridine derivatives involves intercalating into DNA, which can disrupt DNA replication and transcription. eurekaselect.com This action can potentially enhance the sensitivity of cancer cells to other therapeutic interventions. researchgate.neteurekaselect.com By damaging DNA or inhibiting repair pathways, these acridine-based compounds could work synergistically with traditional chemotherapeutics that rely on inducing overwhelming DNA damage in cancer cells. Furthermore, combination with targeted agents that inhibit specific signaling pathways could also lead to enhanced cell killing and overcome resistance mechanisms. Future studies are needed to investigate these potential synergies and identify the most effective combination regimens.

Investigation of Novel Biological Targets and Pathways

While the classical target for acridine compounds is the general structure of duplex DNA, recent research has unveiled more specific and novel biological targets for derivatives of this compound. A significant advancement has been the design of molecules that selectively recognize and bind to unusual nucleic acid structures implicated in disease.

A key area of investigation is myotonic dystrophy (DM), a genetic disorder caused by expanded nucleotide repeats in non-coding regions of DNA. oup.comoup.com The expanded transcripts, r(CUG)n in DM1 and r(CCUG)n in DM2, form toxic hairpin structures that sequester essential cellular proteins, such as Muscleblind-like 1 (MBNL1). oup.comoup.com Researchers have used this compound as a building block to create sophisticated ligands that can:

Selectively bind to r(CUG) or r(CCUG) repeats. nih.govoup.com

Inhibit the pathogenic interaction between the toxic RNA and the MBNL1 protein. oup.com

Selectively bind to T-T mismatches found in the DNA repeats. nih.govoup.com

These findings shift the focus from non-specific DNA intercalation to targeting specific, disease-causing RNA and DNA structures. This represents a paradigm shift, opening up therapeutic possibilities for genetic diseases that were previously considered undruggable with small molecules. The acridine unit in these novel compounds typically serves as an "anchor" that provides affinity for the nucleic acid target. oup.com

Development of Imaging Agents and Fluorescent Probes for Biomedical Applications

The acridine ring system is inherently fluorescent, a property that can be harnessed for biomedical imaging and diagnostics. The closely related compound, 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA), where the phenoxy group is replaced by an amino group, is a well-established fluorescent probe. ACMA is cell-permeable and used extensively in research to:

Stain and label nucleic acids. dokumen.pub

Measure pH gradients across biological membranes. oup.comlookchem.com

Study the activity of proton pumps and ATPases. amazonaws.com

The fluorescence of ACMA is environmentally sensitive; for example, its fluorescence is quenched upon intercalation into DNA or when a pH gradient is established across a membrane. oup.combohrium.com It displays excitation/emission maxima around 411/475 nm. bohrium.com

Given that the core fluorophore of ACMA is identical to the 6-Chloro-2-methoxyacridine (B15215803) scaffold, there is significant potential to develop new imaging agents based on this structure. By attaching different functional groups in place of the phenoxy moiety, novel probes could be designed to target specific organelles, proteins, or nucleic acid sequences, allowing for their visualization within living cells. This provides a promising avenue for creating diagnostic tools and research agents for a variety of biomedical applications.

Considerations for Preclinical and Clinical Development

The translation of any promising compound from the laboratory to the clinic is a complex process with significant hurdles. For acridine-based compounds, a primary concern has historically been toxicity. if-pan.krakow.pldoi.org High cytotoxicity, while beneficial for killing cancer cells, can also affect healthy cells, leading to side effects that can halt preclinical development. if-pan.krakow.pl Therefore, a key objective in the preclinical phase is to design derivatives with high selectivity for their intended target, thereby reducing off-target toxicity.

Another major challenge is ensuring favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Many multi-target agents and complex conjugates tend to be large and lipophilic, which can lead to poor oral bioavailability. dokumen.pub Preclinical studies must rigorously evaluate the pharmacokinetic profile of new compounds derived from this compound. Strategies to improve these properties may include the conjugation with peptides or the formulation into advanced drug delivery systems, such as nanoparticles. bohrium.comacs.org

Addressing Challenges in Translation from Research to Application

Successfully translating this compound-based compounds into clinical applications requires addressing the key challenges of toxicity and bioavailability. The rational design strategies discussed previously are the first line of defense. By creating highly specific molecules, such as those that target unique RNA hairpins in myotonic dystrophy, the hope is to achieve a wider therapeutic window where the compound is effective at concentrations that are not toxic to the patient. oup.com

Overcoming poor bioavailability may require innovative formulation approaches. For instance, using deep eutectic solvents (DES) has been explored as a green chemistry approach that can also enhance the bioavailability of certain drugs. acs.org For acridine derivatives, which can be difficult to dissolve and deliver, such novel formulation technologies could be critical for successful translation.

Ultimately, bridging the gap between research and application will necessitate interdisciplinary collaboration between synthetic chemists, pharmacologists, and molecular biologists to fully harness the therapeutic potential of these compounds while mitigating their risks. researchgate.neteurekaselect.com

Q & A

Basic: What synthetic routes are recommended for preparing 6-Chloro-2-methoxy-9-phenoxyacridine, and what experimental conditions are critical for yield optimization?

Methodological Answer:

The compound is synthesized via nucleophilic aromatic substitution. A key intermediate, 6,9-Dichloro-2-methoxyacridine , reacts with phenol under basic conditions (e.g., ammonium carbonate) to substitute the 9-chloro group with a phenoxy moiety. Critical parameters include:

- Temperature : Maintain 80–100°C to balance reactivity and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Stoichiometry : A 1:1.2 molar ratio of phenol to intermediate minimizes unreacted starting material .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. For derivatives like 9-aminoacridines, reductive amination with Pd/C or PtO₂ catalysts under hydrogen is recommended .

Basic: How is the structural characterization of this compound performed using crystallographic methods?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystal Growth : Slow evaporation of a saturated ethanol solution yields diffraction-quality crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement : Software like SHELXL resolves bond parameters, e.g., the C9–O17 bond length (1.363 Å) and dihedral angles (e.g., 178.49° for O15–C2–C3–C4), confirming planarity of the acridine core .

Discrepancies in torsion angles (e.g., C18–O17–C9–C11 at 95.56°) may arise from packing effects, requiring comparison with DFT-optimized structures .

Advanced: How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions in bioactivity (e.g., variable IC₅₀ values in kinase assays) often stem from conformational flexibility or solvent effects. Strategies include:

- Molecular Dynamics (MD) Simulations : Assess ligand-receptor binding stability over 100-ns trajectories.

- QM/MM Calculations : Quantify electronic interactions (e.g., charge transfer at the acridine N10 atom) to explain potency differences .

- SAR Analysis : Compare derivatives (e.g., 9-amino vs. 9-phenoxy substitutions) using docking scores (AutoDock Vina) and experimental IC₅₀ data .

For example, replacing the phenoxy group with a diethylaminopentyl chain (as in Quinacrine) enhances DNA intercalation, validated by ∆G binding energy calculations (−8.2 kcal/mol vs. −6.5 kcal/mol for the parent compound) .

Advanced: What experimental design principles mitigate side reactions during the synthesis of this compound analogs?

Methodological Answer:

Side reactions (e.g., over-alkylation or oxidation) are minimized via:

- Protecting Groups : Use Fmoc (fluorenylmethyloxycarbonyl) for amine intermediates to prevent unwanted nucleophilic attacks .

- Inert Atmosphere : Conduct reactions under N₂ or Ar to avoid oxidation of methoxy or amino groups.

- Real-Time Monitoring : Employ HPLC-MS to track intermediate formation (e.g., m/z 301.34 for the protonated parent ion) and adjust conditions dynamically .

For example, in synthesizing N’-heptylamine derivatives, a 10% excess of heptylamine and 5 Å molecular sieves reduce imine byproducts by absorbing H₂O .

Advanced: How do solvent polarity and pH influence the photophysical properties of this compound in fluorescence-based assays?

Methodological Answer:

The compound’s fluorescence quantum yield (Φ) is solvent- and pH-dependent:

- Solvent Effects : In DMSO (polar aprotic), Φ = 0.45 due to stabilized excited states; in toluene, Φ drops to 0.12 due to aggregation-induced quenching.

- pH Sensitivity : Below pH 5, protonation at N10 quenches fluorescence (Φ < 0.05), while deprotonation above pH 9 enhances it (Φ = 0.58).

Calibration curves in PBS (pH 7.4) show linearity (R² > 0.99) between 1–50 μM, validated via spectrofluorimetry (λₑₓ = 360 nm, λₑₘ = 450 nm) .

Advanced: What strategies address discrepancies in crystallographic data between experimental and computational models for this compound?

Methodological Answer:

Discrepancies arise from lattice strain or dynamic disorder. Mitigation includes:

- Periodic DFT Calculations : Compare experimental unit cell parameters (e.g., a = 10.512 Å, b = 7.890 Å) with CASTEP-optimized structures to identify strained bonds.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts account for 12% of crystal packing) to refine van der Waals radii in simulations .

For example, adjusting the O17–C18 torsion angle in computational models by 5° improves R-factor agreement from 0.12 to 0.08 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.